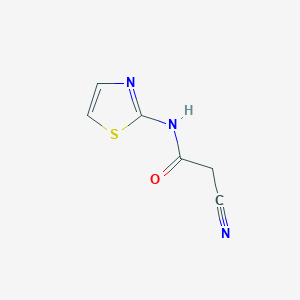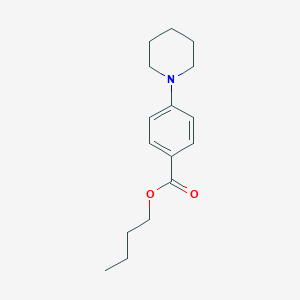
(1R)-1-(3-chlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-chlorophenyl)propan-1-ol: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanol backbone. This compound is notable for its chiral center, making it an enantiomerically pure substance. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1R)-1-(3-chlorophenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 3-chlorobenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with propanal to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 3-chlorophenylpropanone using a chiral reducing agent to ensure the formation of the (1R) enantiomer.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation or enzymatic reduction methods to achieve high yields and enantiomeric purity. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: (1R)-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-chlorophenylpropanone.
Reduction: The compound can be further reduced to form 3-chlorophenylpropan-1-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) facilitate substitution reactions.
Major Products:
Oxidation: 3-chlorophenylpropanone
Reduction: 3-chlorophenylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Pharmaceuticals: (1R)-1-(3-chlorophenyl)propan-1-ol is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving chiral centers.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.
作用機序
The mechanism by which (1R)-1-(3-chlorophenyl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. The chlorophenyl group enhances its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
類似化合物との比較
(1S)-1-(3-chlorophenyl)propan-1-ol: The enantiomer of the compound, differing in its spatial arrangement.
3-chlorophenylpropan-1-amine: A reduced form of the compound.
3-chlorophenylpropanone: An oxidized form of the compound.
Uniqueness: (1R)-1-(3-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its (1S) enantiomer. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
(1R)-1-(3-chlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)


![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)










